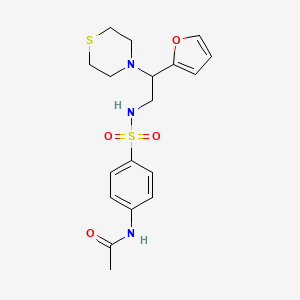

![molecular formula C8H9F3N2O2 B2557723 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1153329-93-1](/img/structure/B2557723.png)

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the CAS Number: 1153329-93-1 . It has a molecular weight of 222.17 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule .Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds similar to 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds. They are explored for developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis of Heterocycles

The chemistry of pyrazole derivatives, including those similar to this compound, is crucial for the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for generating a wide range of heterocycles, demonstrating their versatility and value in synthetic chemistry (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, related to this compound, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These findings highlight the compound's significant scaffold structure in medicinal chemistry and its potential as a guide for scientists aiming to develop new therapeutic agents (Cetin, 2020).

Environmental Degradation

Research on polyfluoroalkyl chemicals, which include derivatives of this compound, focuses on their environmental degradation, particularly the microbial degradation pathways. Understanding these pathways is essential for assessing the environmental fate and effects of these chemicals, as well as their transformation into perfluoroalkyl and polyfluoroalkyl acids in nature (Liu & Avendaño, 2013).

Anticancer Agents Development

Synthetic strategies involving pyrazoline derivatives, akin to this compound, are explored for developing new anticancer agents. These strategies emphasize the potential of pyrazolines as a promising moiety for anticancer research, highlighting the compound's role in generating biologically active agents with significant anticancer activity (Ray et al., 2022).

Future Directions

properties

IUPAC Name |

3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRBXDUQRMCGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)

![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)

![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)